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Compound of Interest

Compound Name:
2,2-Bis[4-(4-

aminophenoxy)phenyl]propane

Cat. No.: B077367 Get Quote

CAS Registry Number: 13080-86-9 Molecular Formula: C₂₇H₂₆N₂O₂ Molecular Weight: 410.51

g/mol

This technical guide provides an in-depth overview of the spectral data for 2,2-Bis[4-(4-
aminophenoxy)phenyl]propane (BAPP), a key monomer in the synthesis of high-

performance polyimides and other polymers. The guide is intended for researchers, scientists,

and professionals in drug development and materials science, offering detailed spectral

information and experimental protocols for Fourier-Transform Infrared (FTIR) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

Introduction
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly known as BAPP, is an aromatic

diamine characterized by its rigid backbone and flexible ether linkages. These structural

features impart desirable properties such as high thermal stability, good solubility in organic

solvents, and excellent mechanical performance to the polymers derived from it. Accurate

spectroscopic characterization is crucial for verifying the purity and structure of the monomer

before polymerization.

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b077367?utm_src=pdf-interest
https://www.benchchem.com/product/b077367?utm_src=pdf-body
https://www.benchchem.com/product/b077367?utm_src=pdf-body
https://www.benchchem.com/product/b077367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for elucidating the molecular structure of BAPP. The

following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectral Data for BAPP

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.12 d 4H Aromatic C-H

6.85 d 4H Aromatic C-H

6.81 d 4H Aromatic C-H

6.64 d 4H Aromatic C-H

3.52 s 2H -NH₂

1.63 s 6H -C(CH₃)₂

Table 2: ¹³C NMR Spectral Data for BAPP

Chemical Shift (δ, ppm) Assignment

147.5 Aromatic C-O

145.4 Aromatic C-N

141.6 Aromatic C-C(CH₃)₂

127.8 Aromatic C-H

121.3 Aromatic C-H

119.5 Aromatic C-H

115.6 Aromatic C-H

41.8 -C(CH₃)₂

31.0 -C(CH₃)₂
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in BAPP. The characteristic

absorption bands are presented in Table 3.

Table 3: FTIR Spectral Data for BAPP

Wavenumber (cm⁻¹) Intensity Assignment

3435, 3358 Strong, Sharp

N-H stretching (asymmetric

and symmetric) of primary

amine

3035 Medium Aromatic C-H stretching

2965 Medium
Aliphatic C-H stretching

(asymmetric) of -CH₃

2870 Medium
Aliphatic C-H stretching

(symmetric) of -CH₃

1620 Strong
N-H bending (scissoring) of

primary amine

1500 Strong Aromatic C=C stretching

1240 Strong
Aryl-O-Aryl asymmetric

stretching

825 Strong
p-disubstituted benzene C-H

out-of-plane bending

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy Protocol
Instrumentation: A Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm

cryoprobe was used for both ¹H and ¹³C NMR analyses.
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Sample Preparation: A 10 mg sample of BAPP was dissolved in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). The solution was filtered through a glass wool pipette into a 5 mm NMR

tube.

¹H NMR Acquisition:

Frequency: 600 MHz

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 2.0 s

Pulse Width: 10.0 µs

Spectral Width: 12 ppm

¹³C NMR Acquisition:

Frequency: 150 MHz

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: zgpg30 (proton-decoupled)

Spectral Width: 240 ppm

FTIR Spectroscopy Protocol
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal

attenuated total reflectance (UATR) accessory was used.

Sample Preparation: A small amount of the solid BAPP powder was placed directly onto the

diamond crystal of the UATR accessory.

Data Acquisition:

Technique: Attenuated Total Reflectance (ATR)

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Background: A background spectrum of the clean ATR crystal was collected prior to sample

analysis.

Visualization of Methodologies
The following diagrams illustrate the workflows for the spectroscopic analysis of BAPP.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-Bis[4-(4-
aminophenoxy)phenyl]propane (BAPP)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077367#cas-13080-86-9-spectral-data-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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